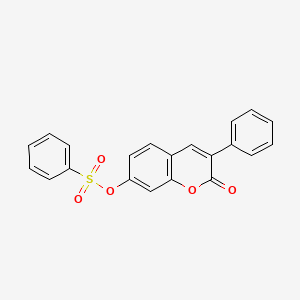

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core with a phenyl group at the 3-position and a benzenesulfonate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate typically involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is mediated by triethylamine in dichloromethane at room temperature. The reaction proceeds as follows:

- Dissolve 7-hydroxy-2H-chromen-2-one in dichloromethane.

- Add a slight excess of triethylamine to the solution.

- Slowly add benzenesulfonyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for 1 hour.

- Isolate the product by filtration and purify it using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s coumarin core is known for its fluorescence properties, making it useful in bioimaging and as a fluorescent probe.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or biological activity.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is largely dependent on its interaction with biological targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various pharmacological effects. Additionally, its ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorobenzoate group instead of benzenesulfonate.

4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with a methyl group at the 4-position.

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is unique due to the presence of the phenyl group at the 3-position and the benzenesulfonate ester at the 7-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl benzenesulfonate is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that confer various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is identified by its IUPAC name, this compound, and has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C16H13O4S |

| Molecular Weight | 303.34 g/mol |

| CAS Number | 896039-81-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonate group enhances solubility and may improve bioavailability, while the coumarin core is known for its ability to interact with various enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potential as an anti-cancer agent. The mechanism involved apoptosis induction through caspase activation.

Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial properties were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated selective inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5S/c22-21-19(15-7-3-1-4-8-15)13-16-11-12-17(14-20(16)25-21)26-27(23,24)18-9-5-2-6-10-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXDWQIULSHSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.